Quinetolate
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Overview
Description
- Quinolinic acid (QUIN) is a colorless solid with a pyridine backbone. It serves as the biosynthetic precursor to niacin (vitamin B3).
- QUIN is produced via the kynurenine pathway, which metabolizes the amino acid tryptophan. It acts as an NMDA receptor agonist and is primarily synthesized by activated microglia and macrophages in the brain .
Preparation Methods
- Commercially, QUIN can be obtained by oxidizing quinoline. Various oxidants, including ozone, hydrogen peroxide, and potassium permanganate, have been used for this purpose.
- Electrolysis can also transform quinoline into quinolinic acid .
Chemical Reactions Analysis
- QUIN undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., potassium permanganate) for its synthesis.
- Major products formed from QUIN reactions include nicotinic acid (niacin), which results from further decarboxylation .
Scientific Research Applications
- QUIN has implications in several fields:
Neuroscience: Its neurotoxic effects are associated with psychiatric disorders and neurodegenerative processes.
Medicine: It activates NMDA receptors and may contribute to axonal neurodegeneration.
Mechanism of Action
- QUIN exerts its effects by acting as an NMDA receptor agonist.
- It is involved in neuroinflammation and excitotoxicity, contributing to neuronal damage .
Comparison with Similar Compounds
- QUIN’s uniqueness lies in its role as a kynurenine pathway metabolite and its neurotoxic properties.
- Similar compounds include kynurenic acid and 3-hydroxykynurenine .
Properties
CAS No. |
5714-76-1 |
---|---|
Molecular Formula |
C38H57N5O7 |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
6-(diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid;N-(6-methoxyquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H19N3O.2C12H19NO3/c1-17(2)9-8-16-14-6-7-15-13-5-4-11(18-3)10-12(13)14;2*1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16);2*5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
IYQFWDZTTDVVBP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |
Key on ui other cas no. |
5714-76-1 |
Synonyms |
phthalamaquin quinetholate quinetolate |
Origin of Product |
United States |
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